2-Amino-1,3-thiazole-4,5-dicarboxamide
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Overview
Description
2-Amino-1,3-thiazole-4,5-dicarboxamide is a heterocyclic compound with the molecular formula C5H6N4O2S. It is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique structural properties .
Mechanism of Action
Target of Action
It is known that 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is suggested that 2-aminothiazole derivatives interact with a hydrophobic pocket . Additionally, some compounds similar to 2-Amino-1,3-thiazole-4,5-dicarboxamide, such as voreloxin, bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
It is known that 2-aminothiazole derivatives can affect various biological activities, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Pharmacokinetics
It is known that the compound is a powder at room temperature , which could potentially influence its bioavailability.
Action Environment
It is known that the compound is stable at room temperature , which suggests that it may be relatively stable under various environmental conditions.
Biochemical Analysis
Biochemical Properties
2-Amino-1,3-thiazole-4,5-dicarboxamide is a part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Cellular Effects
This compound has shown significant effects on various types of cells. It has been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It is known that this compound has a high binding affinity with the target enzyme UDP-N-acetylmuramate/l-alanine ligase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3-thiazole-4,5-dicarboxamide typically involves the reaction of appropriate thiazole derivatives with amines under controlled conditions. . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,3-thiazole-4,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, thiazolidines, and other heterocyclic compounds that retain the core thiazole structure .
Scientific Research Applications
2-Amino-1,3-thiazole-4,5-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the development of dyes, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-aryl thiazole: Known for its potent enzyme inhibition properties.
1,3,4-Thiadiazole derivatives: Exhibits anticancer and antimicrobial activities.
Thiazolopyrazole acid: Used in the development of pharmaceuticals.
Uniqueness
2-Amino-1,3-thiazole-4,5-dicarboxamide is unique due to its dual amide groups, which enhance its solubility and reactivity compared to other thiazole derivatives. This structural feature allows for a broader range of chemical modifications and applications .
Properties
IUPAC Name |
2-amino-1,3-thiazole-4,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2S/c6-3(10)1-2(4(7)11)12-5(8)9-1/h(H2,6,10)(H2,7,11)(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOHFEZUVHYWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)N)C(=O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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